Product packaging for Fast blue B(Cat. No.:CAS No. 20282-70-6)

Fast blue B

Cat. No.: B147723
CAS No.: 20282-70-6
M. Wt: 268.27 g/mol
InChI Key: QMMMCTXNYMSXLI-UHFFFAOYSA-N
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Description

Significance of Diazonium Salts in Biochemical and Analytical Sciences

Diazonium salts are a class of organic compounds characterized by the presence of a diazonium functional group (-N₂⁺X⁻) geeksforgeeks.org. They are highly reactive intermediates crucial in various chemical transformations, notably in the synthesis of azo dyes and pigments geeksforgeeks.orgwisdomlib.orgontosight.ai. The significance of diazonium salts in biochemical and analytical sciences lies in their capacity to undergo coupling reactions with aromatic compounds containing activating groups, such as phenols and aromatic amines, to produce intensely colored azo compounds ontosight.aiembibe.com. This azo coupling reaction is the fundamental principle behind the use of many diazonium salts, including Fast Blue B, as chromogenic reagents in staining techniques and colorimetric assays ontosight.ai. Their reactivity allows for the visualization or quantification of specific substances in complex biological or chemical matrices ontosight.ai.

Historical Context and Evolution of this compound Applications

The application of diazonium salts in staining and detection methods has a history rooted in the development of azo dyes in the 19th century britannica.com. This compound, specifically, gained prominence as a coupling agent due to its reactivity and the distinct colors it produces upon reaction with various substrates stainsfile.com. Historically, it has been recommended as a coupling agent for demonstrating aldehydes stainsfile.com. Its use evolved to include histological staining for visualizing cellular components and enzyme activities smolecule.com. A notable historical application is its use in a simple and specific test for cannabis, introduced in 1968 and reported in 1969, which became widely used as a field and toxicological test scribd.comunodc.org. The development of Luxol Fast Blue, a variant, further extended the applications to include the staining of myelin sheaths in the central nervous system wikipedia.org.

Current Research Landscape of this compound in Scientific Disciplines

In the current research landscape, this compound remains a relevant compound with diverse applications across several scientific disciplines. Its primary mechanism of action involves the formation of colored complexes with phenolic compounds and other molecules containing reactive hydroxyl groups through azo coupling smolecule.comnih.gov. This property makes it valuable in:

Histological Staining: this compound is widely used as a histological dye for visualizing cellular components, including proteins and lipids smolecule.com. Luxol Fast Blue, a related dye, is specifically employed for staining myelin in nervous tissue, aiding in the study of myelinated pathways wikipedia.org. The staining procedure typically involves tissue fixation, staining with a Fast Blue solution, and differentiation steps wikipedia.org.

Enzyme Activity Assays: this compound is frequently utilized in biochemical assays to detect and quantify enzyme activities, particularly for hydrolytic enzymes like esterases, peptidases, acetylcholinesterase, and glucosidases sigmaaldrich.comsmolecule.comchemicalbook.comsigmaaldrich.comglentham.comhimedialabs.com. In these assays, an enzyme acts on a colorless substrate to release a product (often a naphthol derivative) that then reacts with this compound to form a colored, insoluble azo dye smolecule.comhimedialabs.com. The intensity of the color is often proportional to the enzyme activity smolecule.com.

EnzymeSubstrate ExampleColor Produced (with this compound)
Acetylcholinesterase1-naphthyl acetate (B1210297)Purple
EsteraseNaphthylamine derivativesInsoluble, stable azodyes
Lipase (B570770)Analogous substratesColored product
β-Glycosidase6-bromo-2-naphthol-β-d-glucopyranosideReddish

Analytical Chemistry: this compound is employed in analytical chemistry, particularly in chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) . It can be used as a spraying reagent in TLC for visualizing separated components sigmaaldrich.comsigmaaldrich.com. Recent advancements include the development of HPLC methods utilizing this compound for the separation and detection of various compounds sielc.com.

ParameterValue
ColumnBIST B+, 4.6×150 mm, 5 µm, 100A
Mobile PhaseGradient MeCN
BufferH₃PO₄ – 0.2%
Flow Rate1.0 ml/min
DetectionUV 320 nm
Peak Retention Time6.01 min (for this compound Salt)

Cannabinoid Detection: this compound is widely used as a colorimetric reagent for the detection and preliminary identification of cannabinoids, including THC and CBD scribd.comgoogle.comresearchgate.netresearchgate.net. It reacts with these compounds through an azo coupling reaction, producing distinct colors that can help differentiate between different cannabinoids google.com. For example, it can form a red chromophore with THC and an orange chromophore with CBD . This application is particularly relevant in forensic science as a field test reagent scribd.com.

CannabinoidColor Produced (with this compound)
THCRed/Scarlet google.com
CBDOrange google.com
CBNViolet google.com

Detection of Phenolic Compounds: Beyond cannabinoids, this compound is used for the detection of phenolic compounds in general, reacting with the phenolic hydroxyl groups to form colored products scribd.com. This is applied in areas such as the semiquantification of alkylresorcinols in rye medchemexpress.com.

Bilirubin Determination: this compound is also utilized in colorimetric methods for determining serum bilirubin, offering a simple and rapid one-step operation google.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4O2+2 B147723 Fast blue B CAS No. 20282-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMMCTXNYMSXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14263-94-6 (tetrachlorozincate(2-)(1:1)), 91-91-8 (dichloride)
Record name Fast blue B
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DSSTOX Substance ID

DTXSID0066589
Record name C.I.Azoic Diazo Component 48
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Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20282-70-6, 91-91-8
Record name C.I. Azoic Diazo Component 48
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Record name Fast blue B
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Record name [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-
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Record name 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium)
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Mechanistic Underpinnings of Fast Blue B Reactions

Azo Coupling Reaction Mechanism

Fast Blue B's primary mode of reaction involves azo coupling, a key mechanism in the formation of azo dyes. This reaction is particularly relevant in its interactions with phenolic compounds.

Interaction with Phenolic Compounds: Azo Bond Formation

This compound reacts with phenolic compounds through an azo coupling reaction. In the presence of a basic medium, the diazonium group of this compound couples with the phenolic hydroxyl (-OH) groups of the phenolic compound. nih.govresearchgate.netresearchgate.net This reaction typically occurs at the position para to the phenolic hydroxyl group, unless that position is already occupied, in which case substitution may occur at an ortho position. researchgate.net The coupling results in the formation of a stable azo bond (-N=N-), linking the this compound molecule to the phenolic compound and forming a new, colored azo complex. nih.govresearchgate.net This reaction is the foundation for this compound's use in detecting and visualizing phenolic compounds in various applications, such as in biochemical assays and staining techniques. ontosight.ai

Role of the Diazonium Group in Molecular Reactivity

The diazonium group (-N=N+) is a highly reactive functional group present in this compound. ontosight.ai This group acts as an electrophile, readily accepting electron density from electron-rich molecules like phenolate (B1203915) ions, which are formed from phenolic compounds under basic conditions. researchgate.netresearchgate.net The electrophilic nature of the diazonium group is crucial for initiating the azo coupling reaction. researchgate.net The stability of the diazonium ion in this compound is often maintained under acidic conditions to prevent premature decomposition. However, the azo coupling reaction with phenols requires an alkaline environment to facilitate the formation of the reactive phenolate species. nih.govresearchgate.netresearchgate.net The reactivity of the diazonium group allows this compound to form covalent bonds with phenolic and other electron-rich molecules. ontosight.ai

Chromogenic Product Formation and Spectroscopic Properties

The reaction of this compound with suitable substrates leads to the formation of chromogenic products, which are responsible for the observed color changes.

Structural Basis of Color Development

The color development upon reaction of this compound is due to the formation of an azo dye. stainsfile.comscribd.com Azo dyes are characterized by the presence of one or more azo groups (-N=N-) conjugated with aromatic systems containing auxochromes, such as hydroxyl (-OH) or amino (-NH2) groups. ekb.eg In the case of this compound reacting with a phenolic compound, the resulting product contains the azo bond linking the biphenyl (B1667301) system of this compound to the phenolic ring. The extensive system of conjugated double bonds, including the azo group and the aromatic rings, forms the chromophore. ekb.eg This chromophore is capable of absorbing light in the visible region of the electromagnetic spectrum, leading to the perception of color. ekb.egbachem.com The specific color produced depends on the exact structure of the coupled product, which is influenced by the structure of the phenolic compound. ekb.eg For example, this compound forms a red chromophore with THC and an orange chromophore with CBD. nih.gov

Factors Influencing Chromophore Characteristics

Several factors can influence the characteristics of the chromophore formed and thus the resulting color and its intensity. The chemical structure of the coupling partner (the phenolic compound) plays a significant role, as different substituents on the aromatic ring can affect the electron distribution and the extent of the conjugated system. ekb.eg The pH of the reaction medium is also critical, particularly in the azo coupling reaction, as it affects the ionization state of the phenolic hydroxyl group and the stability of the diazonium salt. nih.govresearchgate.netresearchgate.net The reaction conditions, such as temperature and solvent, can also influence the reaction rate and the yield of the colored product. The concentration of both this compound and the phenolic compound will affect the intensity of the color developed, as described by principles like the Lambert-Beer's law, where absorbance is proportional to concentration and path length. bachem.com The deprotonation state of the phenolic group in the chromophore can also alter the optical properties, including the maximum absorption wavelength (λmax). plos.org

Redox and Substitution Reaction Pathways of this compound

Beyond azo coupling, this compound can undergo other chemical reactions, including redox and substitution pathways.

This compound can participate in redox reactions, being subject to both oxidation and reduction. Oxidation of this compound can lead to the formation of different colored products, depending on the oxidizing agent used. Conversely, reduction of this compound can result in the formation of colorless or differently colored products. While the search results provide general statements about oxidation and reduction, detailed mechanisms for this compound specifically were not extensively described. However, redox reactions in general involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. ncert.nic.in

This compound can also undergo substitution reactions. In these reactions, the diazonium group can be replaced by other functional groups. Diazonium salts are known to be versatile intermediates in organic synthesis, capable of undergoing various substitution reactions, such as replacement of the diazonium group by halogens, hydroxyl groups, or hydrogen, often under specific reaction conditions like heating or in the presence of catalysts. While the search results confirm that this compound undergoes substitution reactions where the diazonium group is replaced , detailed mechanisms specific to this compound were not provided. Substitution reactions generally involve the replacement of one functional group with another on a molecule. libretexts.orgbyjus.com

Applications of Fast Blue B in Biochemical Assay Development

Enzyme Activity Quantification and Histochemical Localization

The primary application of Fast Blue B in biochemical research is the detection and quantification of a wide range of enzymatic activities. Its rapid coupling reaction and the formation of stable, intensely colored precipitates make it an ideal reagent for localizing enzyme activity within tissue sections (histochemistry) and for developing quantitative assays in solution or on solid supports like TLC plates.

Detection of Hydrolytic Enzymes: Peptidases and Esterases

This compound is frequently utilized in assays for various hydrolytic enzymes, a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. nih.gov

The general principle for these assays involves a synthetic substrate composed of a naphthol group linked to a specific chemical moiety targeted by the enzyme (e.g., an ester or an amino acid). The hydrolase cleaves this bond, liberating free naphthol. In the presence of this compound salt, the liberated naphthol undergoes an azo coupling reaction, producing a visible color at the site of enzyme activity.

For the detection of non-specific esterases, substrates such as 1-naphthyl acetate (B1210297) or α-naphthyl acetate are commonly used. The esterase hydrolyzes the ester bond to release 1-naphthol (B170400) (or α-naphthol), which then couples with this compound to form a colored precipitate. genaxxon.com This method allows for the visualization of esterase activity in tissue sections and on gels after electrophoresis. genaxxon.com Similarly, for peptidases, a naphthylamine- or naphthol-conjugated amino acid or peptide is used as the substrate.

Table 1: Examples of Hydrolytic Enzyme Assays Using this compound This table is interactive and can be sorted by column.

Enzyme Class Example Substrate Enzymatic Product Final Azo Dye Color
Esterase 1-Naphthyl Acetate 1-Naphthol Purple/Blue
Esterase α-Naphthyl Acetate α-Naphthol Varies (e.g., Red-Brown)
Peptidase L-Leucyl-β-naphthylamide β-Naphthylamine Red/Violet

Acetylcholinesterase and Butyrylcholinesterase Activity Assays

A prominent application of this compound is in the quantification and localization of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). himedialabs.com These enzymes are critical in neurotransmission and are important targets in toxicology and drug development.

The most common method, often referred to as a modification of the Karnovsky and Roots technique, uses 1-naphthyl acetate as the substrate. researchgate.net AChE or BChE hydrolyzes 1-naphthyl acetate into 1-naphthol and acetic acid. The liberated 1-naphthol immediately couples with this compound salt present in the reaction medium to generate a highly colored purple diazonium dye. researchgate.net The rate of color formation can be measured spectrophotometrically for quantitative analysis or observed microscopically for histochemical localization. This assay provides a reliable alternative to methods that use thiocholine-based substrates.

Lipase (B570770) and Glycosidase Activity Profiling (e.g., α- and β-Glucosidases)

The utility of this compound extends to the profiling of other significant enzyme classes, including lipases and glycosidases. The assay principle remains consistent: an appropriate naphthyl-based substrate is cleaved by the target enzyme to release a naphthol derivative, which is then visualized with this compound.

Lipase Activity: To assess lipase activity, a naphthyl ester of a fatty acid (e.g., naphthyl palmitate) can be used. Lipases hydrolyze the ester bond, releasing naphthol, which subsequently reacts with this compound to form a colored precipitate, indicating the sites of lipid digestion. himedialabs.com

Glycosidase Activity: For α- and β-glucosidases, which cleave glucose units from various molecules, substrates like naphthyl-α-D-glucopyranoside or naphthyl-β-D-glucopyranoside are employed. The enzymatic cleavage of the glycosidic bond releases α- or β-naphthol, which couples with this compound to produce a colored azo dye, allowing for the detection of glucosidase activity. himedialabs.comresearchgate.net

Considerations for Enzyme Inhibition Profiles in this compound Assays

Beyond quantifying enzyme activity, this compound-based assays are powerful tools for screening and profiling enzyme inhibitors. This is particularly valuable in drug discovery and toxicology for identifying compounds that modulate the activity of enzymes like acetylcholinesterase.

A common application is the use of thin-layer chromatography (TLC) bioautographic assays. In this method, a potential inhibitor or a mixture of compounds (e.g., a plant extract) is separated on a TLC plate. The plate is then sprayed with the enzyme (e.g., AChE) followed by the substrate (1-naphthyl acetate) and the chromogenic reagent (this compound). In areas of the plate where no inhibitor is present, the enzyme is active, leading to the formation of the purple azo dye and a colored background. However, in the zones where an inhibitor has migrated, the enzyme's activity is blocked. Consequently, no naphthol is produced, and no color reaction occurs, resulting in clear or white spots against the purple background. This provides a rapid and effective method for detecting and localizing inhibitor activity directly on the chromatogram.

Histological and Cytological Staining Methodologies

In addition to its role in enzyme histochemistry, this compound salt is used in general histological and cytological staining techniques. As a diazonium salt, it can act as a coupling agent to demonstrate specific chemical moieties within cells and tissues. nih.gov

One notable application is in the detection of aldehydes. A technique has been described where aldehydes, which can be generated in tissues through specific fixation or oxidative processes, are first reacted with 2-hydroxy-3-naphthoic acid hydrazide. This reaction forms a complex that subsequently couples with this compound salt to produce a stable, blue-violet azo dye at the site of the aldehydes. nih.govchemimpex.com This method has been used for the quantification of protein-bound carbonyl groups, which are markers of oxidative stress. chemimpex.com this compound is also generally used to stain other cellular components like proteins and lipids, enhancing the accuracy of histological examinations. scbt.comwikipedia.org

It is important to distinguish this compound salt (Azoic Diazo No. 48, C.I. 37235) from Luxol Fast Blue (C.I. 74400). nih.gov While their names are similar, they are chemically distinct compounds with different staining mechanisms and applications. Luxol Fast Blue is a copper phthalocyanine (B1677752) dye used specifically for staining myelin sheaths in nervous tissue, a process based on an acid-base reaction with lipoproteins in the myelin. utah.edu

Myelinated Pathway Visualization with Luxol Fast Blue Variants

A critically important application of a this compound variant is in neuroscience for the visualization of myelinated pathways in the central nervous system (CNS). rsc.org Luxol Fast Blue (LFB), a copper phthalocyanine dye, specifically binds to the phospholipids (B1166683) and lipoproteins that constitute the myelin sheath surrounding nerve axons. rsc.orgnih.govresearchgate.net This binding results in a distinct blue to blue-green staining of myelinated fibers, allowing for clear differentiation between the white matter (rich in myelin) and gray matter of the brain and spinal cord. rsc.orgresearchgate.net

The LFB staining technique is a gold-standard method in neuropathology for detecting demyelination, which is the hallmark of diseases like multiple sclerosis. nih.govresearchgate.net The procedure typically involves incubating tissue sections in an LFB solution, followed by a differentiation step using lithium carbonate and alcohol to remove background staining, which enhances the contrast and specificity for myelin. rsc.orggoogle.com For enhanced cellular detail, LFB is often used with a counterstain, such as Cresyl Violet, which stains neuronal cell bodies purple, providing a comprehensive view of the neural tissue architecture. rsc.orgnih.gov

StepProcedurePurposeTypical Color Outcome
1. StainingIncubate tissue sections in Luxol Fast Blue solution (e.g., overnight at 56-60°C). rsc.orggoogle.comThe dye binds to phospholipids in the myelin sheath. rsc.orgnih.govEntire section stains blue.
2. DifferentiationBriefly immerse in lithium carbonate solution, followed by 70% ethanol. rsc.orggoogle.comRemoves excess and non-specific staining from gray matter and other non-myelinated areas. rsc.orgMyelinated white matter remains blue; gray matter becomes colorless.
3. Counterstaining (Optional)Apply a counterstain like Cresyl Violet. rsc.orgnih.govStains neuronal cell bodies (Nissl substance) for anatomical context. nih.govMyelin: Blue Neurons/Nuclei: Violet/Purple rsc.orgnih.gov

This compound in Protein and Lipid Histochemistry

This compound is a valuable reagent in histochemistry for the detection of both proteins and lipids. nih.gov Its utility in protein histochemistry is often linked to enzyme activity assays, where it acts as a coupling agent. For instance, in the detection of acetylcholinesterase activity, the enzyme hydrolyzes a substrate like 1-naphthyl acetate to release 1-naphthol. acs.orgresearchgate.net this compound then reacts with the 1-naphthol to form a distinct purple-colored insoluble precipitate at the site of enzyme activity. acs.orgresearchgate.net

In lipid histochemistry, this compound has been used in methods to detect lipid peroxidation. One such method involves the use of 3-hydroxy-2-naphthoic acid hydrazide, which reacts with carbonyl compounds produced during lipid peroxidation. The resulting complex then couples with this compound to form a colored product, indicating the sites of oxidative damage to lipids within tissues. wikipedia.org This reaction is noted for being more efficient than the traditional Schiff reaction for detecting carbonyl groups associated with proteins and phospholipids that have undergone peroxidation. wikipedia.org

The reaction of this compound and other diazonium salts with proteins is primarily driven by the azo coupling reaction with the side chains of certain amino acid residues. nih.gov The most reactive residues are those with activated aromatic rings, namely tyrosine and histidine. nih.gov

Tyrosine: The phenolic side chain of tyrosine is highly susceptible to electrophilic aromatic substitution by the diazonium cation of this compound. nih.govnih.gov This azo coupling reaction, which is enhanced at alkaline pH, results in the formation of a colored azo compound, effectively tagging the protein at the site of the tyrosine residue. nih.gov This specific reactivity has been explored in chemoproteomic approaches to globally investigate tyrosine residues in the human proteome. nih.gov

Histidine: The imidazole (B134444) ring of histidine can also participate in azo coupling reactions with diazonium salts, a principle utilized in the Pauly reaction test for detecting histidine or tyrosine in proteins. nih.gov

Tryptophan: While the indole (B1671886) ring of tryptophan is aromatic, its reactivity with diazonium salts under typical histochemical conditions is less pronounced compared to tyrosine and histidine. Some studies on related compounds have noted that tryptophan can be a preferred substrate under acidic pH conditions, but tyrosine is generally the more reactive target under the neutral or slightly alkaline conditions often used for azo coupling. researchgate.net

Detection and Quantification of Specific Biomolecules

Beyond its role in general histology, this compound is a key reagent for the specific detection and preliminary quantification of certain classes of biomolecules, most notably cannabinoids.

Cannabinoid Detection and Differential Staining

This compound and its derivative, Fast Blue BB, are widely used in forensic science as a rapid, simple, and effective colorimetric field test for the presumptive identification of cannabis. acs.orgnih.gov The test relies on the azo coupling reaction between the diazonium salt and the phenolic hydroxyl group present on many cannabinoid molecules. acs.orgresearchgate.net This reaction, conducted under basic conditions (e.g., with sodium hydroxide), produces distinctly colored azo dyes, providing an immediate visual indication of the presence of cannabinoids. acs.orgnih.gov

A significant advantage of the this compound/BB test is its ability to produce different colors upon reaction with the major cannabinoids, allowing for a degree of differentiation between them. researchgate.net This is particularly relevant in distinguishing between marijuana-type cannabis (high in THC) and hemp-type cannabis (high in CBD). The distinct chromophores formed are a result of the specific molecular structure of each cannabinoid influencing the extended conjugated system of the resulting azo dye.

The typical color reactions are as follows:

Tetrahydrocannabinol (THC): Reacts to form a scarlet or deep red chromophore.

Cannabidiol (B1668261) (CBD): Produces a distinct orange color.

Cannabinol (CBN): Yields a violet or purple color.

These differential staining properties make this compound a valuable tool for on-site screening of suspected cannabis samples, providing preliminary information that can guide further laboratory analysis. acs.orgnih.gov

CannabinoidAbbreviationResulting Color with this compound/BB
TetrahydrocannabinolTHCScarlet / Red
CannabidiolCBDOrange
CannabinolCBNViolet / Purple
Formation of Distinct Chromophores

The foundational mechanism of this compound in many assays is its azo coupling reaction with phenolic compounds and other molecules containing reactive hydroxyl groups. colostate.edu In an alkaline environment, the diazonium group of this compound acts as an electrophile, coupling with activated aromatic rings (like phenols) to form stable, intensely colored azo complexes. wikipedia.org This reaction is the basis for its use as a chromogenic reagent. colostate.edu

A significant application of this principle is in the presumptive testing of Cannabis sativa samples. nih.gov this compound reacts differently with various cannabinoids, allowing for a preliminary distinction between them based on the color of the resulting chromophore. marketsandmarkets.comresearchgate.net When reacting with Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, this compound forms a characteristic red chromophore. marketsandmarkets.comresearchgate.net In contrast, its reaction with cannabidiol (CBD), a major non-psychoactive cannabinoid, produces an orange chromophore. marketsandmarkets.comresearchgate.net The reaction with a mixture of cannabinoids, such as in a plant extract, typically results in a red-brown solution. nih.gov This colorimetric differentiation is valuable for rapid, field-based screening to distinguish between high-THC marijuana-type cannabis and low-THC hemp-type cannabis. marketsandmarkets.com

Total Phenolic Content Determination

This compound provides a direct method for quantifying the total phenolic content (TPC) in various samples, offering a more specific alternative to traditional assays. ebi.ac.ukgovinfo.gov The assay is based on the direct coupling of the this compound diazonium salt with the hydroxyl groups of phenolic compounds under alkaline conditions, forming a measurable colored complex. wikipedia.orggovinfo.gov

The this compound (FBBB) assay has been systematically compared to the long-standing Folin-Ciocalteu (F-C) method for TPC determination. The F-C assay is an indirect method based on a redox reaction; it measures the total reducing capacity of a sample, which is not exclusive to phenolic compounds. ebi.ac.ukgovinfo.govgoogle.com In contrast, the FBBB assay relies on a specific coupling reaction with phenols, which can lead to more accurate TPC quantification. google.com

Research has shown that the F-C method can significantly underestimate phenolic content in certain matrices. For instance, in studies on strawberries, the FBBB assay measured TPC concentrations that were 2.9 to 3 times greater than those reported by the F-C assay. ebi.ac.ukrsc.org Conversely, in other samples like melon extracts, the F-C assay yielded higher TPC values, likely due to its reaction with non-phenolic reducing substances present in the fruit. wikipedia.org The FBBB assay's direct detection mechanism is thus considered to provide a more accurate estimate of the true phenolic content in many food and plant samples. ebi.ac.ukgoogle.com

Table 1: Comparison of Total Phenolic Content (TPC) Measured by this compound (FBBB) and Folin-Ciocalteu (F-C) Assays in Various Samples

Sample MatrixFBBB Assay ResultF-C Assay ResultKey FindingReference
Strawberry2.9 to 3-fold higher TPCLower TPCF-C assay significantly underestimates TPC. ebi.ac.uk, rsc.org
Melon (Cucumis melo L.)Lower TPCHigher TPCF-C assay likely reacts with interfering non-phenolic compounds. wikipedia.org
Seaweed (Ascophyllum nodosum)Lower TPC (1.2–3.9-fold)Higher TPCF-C overestimates TPC by at least 20% due to side-redox interference. google.com
Legumes, Nuts, Plant SeedsRequires SPE for legumes/nutsRequires SPE for 75% of floursBoth methods can have interferences depending on the matrix, but FBBB is more specific. researchgate.net

A primary advantage of the this compound assay is its high specificity and resistance to interference from non-phenolic reducing agents that commonly affect the Folin-Ciocalteu assay. wikipedia.org The F-C reagent is known to react with substances such as ascorbic acid (Vitamin C), various sugars (fructose, glucose), organic acids, and aromatic amines, which can lead to an overestimation of the phenolic content. wikipedia.orgfuture4200.com

Studies have demonstrated that the FBBB assay is largely unaffected by the presence of these compounds. wikipedia.orgfuture4200.com In an analysis of strawberries, which are rich in both ascorbic acid and sugars, the F-C results showed a significant positive correlation with ascorbic acid content. rsc.orgfuture4200.com The FBBB assay, however, showed no interaction with either ascorbic acid or the fruit sugars, confirming its superior specificity. rsc.orgfuture4200.com This makes the FBBB method particularly reliable for determining TPC in samples where interfering substances are abundant, such as in fruits and beverages. wikipedia.org

Bacterial Detection and Localization via Cell Wall Interaction

This compound is used for the detection and localization of specific bacteria through its interaction with components of the cell envelope. A notable example is its use in identifying Azotobacter vinelandii. This bacterium undergoes a differentiation process to form cysts, which are covered in layers containing phenolic lipids known as alkylresorcinols. colostate.edunih.gov this compound serves as a specific stain for these lipids. nih.gov When applied to A. vinelandii colonies that have been induced to form cysts, the reagent reacts with the alkylresorcinols in the cyst's outer layers, turning the producing colonies a distinct dark red color. colostate.edunih.gov This staining allows for the visual screening and identification of mutants that are unable to synthesize these crucial lipids. colostate.edu Microscopic observation of stained cells shows the red color localized to the external part of the cysts, consistent with the location of alkylresorcinols in the exine layer. colostate.edu

Detection of Marijuana Metabolites in Urine

This compound salt is utilized as a visualization reagent for the detection of marijuana metabolites in urine, particularly after an initial separation step like thin-layer chromatography (TLC). colostate.eduebi.ac.uk The primary urinary metabolite of THC is 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). colostate.edursc.org For testing, metabolites are first extracted from a urine sample and concentrated. ebi.ac.uk This extract is then spotted on a TLC plate and developed to separate the various compounds. colostate.eduebi.ac.uk After separation, the plate is sprayed with a this compound solution. colostate.eduebi.ac.uk The reagent reacts with the THC-COOH spot, producing a characteristic color (e.g., pink or magenta red), which allows for its qualitative identification. colostate.edu This method provides a simple screening tool to determine marijuana use, with a patent describing a test paper impregnated with this compound for this purpose. ebi.ac.ukrsc.org

Analytical Methodologies Employing Fast Blue B

Chromatographic Techniques

Fast Blue B is utilized in chromatographic methods primarily as a derivatizing agent to enable the detection of otherwise colorless compounds. It finds use in both high-performance liquid chromatography and thin-layer chromatography.

High-Performance Liquid Chromatography (HPLC) can be employed for the direct analysis and separation of this compound salt itself. One such method utilizes a BIST™ B+ column, which is a positively-charged anion-exchange column. This technique relies on a multi-charged negative buffer, like phosphoric acid, to act as a bridge between the positively-charged this compound analyte and the positively-charged column surface. A mobile phase with a high organic solvent content, such as acetonitrile (MeCN), is used to minimize the solvation layer around the charged analyte, thereby enabling retention. acs.org A step gradient to a completely aqueous mobile phase can be used to ensure the elution of the compound in a reasonable time. acs.org

A specific HPLC method for the analysis of this compound Salt is detailed below:

ParameterCondition
Column BIST B+, 4.6×150 mm, 5 µm, 100Å
Mobile Phase Gradient with Acetonitrile (MeCN)
Buffer 0.2% Phosphoric Acid (H₃PO₄)
Flow Rate 1.0 ml/min
Detection UV at 320 nm
Retention Time 6.01 min

This table presents a specific HPLC method for the analysis of this compound Salt, detailing the column, mobile phase, buffer, flow rate, detection wavelength, and resulting retention time. acs.org

Additionally, this compound is used as a post-column reaction reagent in HPLC to detect compounds like cannabinoids. google.com In this setup, after the cannabinoids are separated on the HPLC column, they are mixed with a this compound solution. The subsequent chemical reaction produces colored compounds that can be detected by a UV-Vis detector, significantly enhancing the sensitivity of the analysis. google.com For instance, the detection limit for Δ⁹-tetrahydrocannabinol (THC) using this post-column derivatization method can be as low as 0.1 ng, which is about 1000 times more sensitive than visualization on a TLC plate. google.com

This compound is a widely used spray reagent in Thin-Layer Chromatography (TLC) for the visualization of phenolic compounds, cannabinoids, and tanning agents. researchgate.net50megs.com The procedure involves spraying the developed and dried TLC plate with a freshly prepared solution of this compound, followed by an overspray with a basic solution, typically sodium hydroxide. researchgate.net50megs.com This leads to the formation of colored azo dyes where the target compounds are located on the plate.

The general procedure for using this compound as a TLC visualization reagent is as follows:

StepProcedure
Reagent Preparation Dissolve 0.5g of this compound salt in a mixture of 90ml acetone and 10ml water. This solution should be prepared fresh. researchgate.net50megs.com
Initial Spray Evenly spray the developed and dried TLC plate with the this compound solution. researchgate.net
Second Spray Overspray the plate with a 0.1M sodium hydroxide solution. researchgate.net
Visualization Colored spots appear where the target compounds are present.

This table outlines the general steps for using this compound as a visualization reagent in Thin-Layer Chromatography.

The reaction between this compound and different compounds produces distinct colors, aiding in their identification. For example, cannabinoids typically yield dark red or purple spots. researchgate.netsemanticscholar.orgscribd.com The colorimetric reaction enables the differentiation of various cannabinoids based on the specific hue produced.

Compound ClassObserved Color
CannabinoidsDark red to purple researchgate.netscribd.com
PhenolsVarious colors
Tanning AgentsVarious colors

This table shows the typical colors produced by different classes of compounds when visualized with this compound reagent on a TLC plate.

While some sources indicate that this compound salt is useful for the TLC of aflatoxins, detailed procedures for its use as a visualization reagent in this specific application are not well-documented in scientific literature. fao.orgdairyknowledge.in The standard and most widely used method for the detection of aflatoxins on TLC plates relies on their natural fluorescence. nih.govresearchgate.net Aflatoxins B1 and B2 exhibit a strong blue fluorescence under long-wave UV light (around 365 nm), while G1 and G2 show a greenish-yellow fluorescence. nih.gov The identity of aflatoxins can be further confirmed by spraying the plate with mineral acids, which changes the fluorescence color from blue to yellow. nih.gov Quantitative analysis is often performed by comparing the fluorescence intensity of the sample spots to that of known standards. researchgate.net

Thin-Layer Chromatography (TLC) for Compound Visualization

Spectrophotometric and Colorimetric Approaches

This compound is the foundation for several spectrophotometric and colorimetric methods for the quantitative analysis of phenolic compounds. The underlying principle is the azo coupling reaction between the diazonium salt of this compound and a phenolic compound under basic conditions, which results in a stable, colored azo complex. nih.govnih.gov

The colored products formed from the reaction of this compound with phenolic compounds can be quantified by measuring their absorbance at a specific wavelength using a spectrophotometer. This method has been extensively applied to the analysis of cannabinoids in various samples. semanticscholar.orgnih.govacs.org The reaction is typically carried out in an alkaline medium, and the resulting colored solutions have distinct absorption maxima depending on the specific cannabinoid. semanticscholar.org

For example, a study on the colorimetric determination of cannabinoids using Fast Blue BB salt (a related diazonium salt) reported the following absorption maxima and molar extinction coefficients:

CannabinoidAbsorption Maxima (λmax)Molar Extinction Coefficient (ε)
Δ⁸-Tetrahydrocannabinol (Δ⁸-THC)488 nm3.3 x 10⁴
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)489 nm2.9 x 10⁴
Cannabidiol (B1668261) (CBD)470 nm5.2 x 10⁴
Cannabinol (CBN)490 nm2.5 x 10⁴

This table presents the absorption maxima and molar extinction coefficients for the colored complexes formed between various cannabinoids and Fast Blue BB salt, demonstrating the basis for their quantitative spectrophotometric analysis. semanticscholar.org

The reaction is highly specific to phenolic compounds, which reduces interference from other substances like reducing sugars that can affect other methods for total phenolic content determination. researchgate.netnih.gov

To improve the accessibility and reduce the cost of colorimetric analysis, methods have been developed that integrate the this compound reaction with digital image analysis (DIA). nih.gov This approach replaces a traditional spectrophotometer with a digital camera, such as one on a smartphone, or a desktop scanner to capture images of the colored reaction products. nih.gov The color intensity of the digital images is then processed using software to obtain numerical values, typically in the Red-Green-Blue (RGB) color space.

These numerical values can be correlated to the concentration of the analyte, similar to how absorbance is used in spectrophotometry. nih.gov This technique offers several advantages, including portability, speed, and cost-effectiveness. A study adapting the Fast Blue BB spectrophotometric method for total phenolic content to a DIA-based assay demonstrated a good correlation with the conventional spectrophotometric method, with R² values of 0.995. nih.gov This integration allows for the development of simple and rapid analytical tools for on-site or field testing. nih.gov The precision of this method is enhanced by using controlled lighting conditions and robust calibration models.

Advanced Spectrometric and Microfluidic Implementations

The analytical utility of this compound extends beyond simple colorimetric assays, finding applications in sophisticated instrumental methods. Advanced spectrometric techniques are employed to provide detailed characterization of the reaction products, while its integration into microfluidic and sensor platforms enables rapid, on-site screening.

Mass Spectrometry for Reaction Product Characterization (e.g., ESI(+)FT-ICR MS, ESI(+)MS/MS)

To gain a deeper understanding of the chemical reactions involving this compound, particularly in forensic applications like cannabinoid detection, high-resolution mass spectrometry techniques are employed. researchgate.netufg.br Positive-ion mode electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI(+)FT-ICR MS) and collision-induced dissociation experiments (ESI(+)MS/MS) have been instrumental in identifying the products formed from the colorimetric tests. researchgate.netufg.br

For instance, in the reaction between Fast Blue BB salt (a related diazonium salt) and Δ⁹-tetrahydrocannabinol (Δ⁹-THC), ESI(+)FT-ICR MS was used to identify the reaction products. researchgate.netufg.br This ultra-high-resolution technique allows for precise mass measurements, enabling the proposal of a chemical structure for the resulting product, which was detected with a mass-to-charge ratio (m/z) of 626. researchgate.netufg.br The high mass accuracy of FT-ICR MS is crucial for determining the elemental compositions of unknown compounds, providing a level of confidence that is essential for structural elucidation. nih.gov Tandem mass spectrometry (MS/MS) further aids this process by fragmenting the parent ion and analyzing the resulting daughter ions, offering insights into the molecule's structure. researchgate.netmdpi.com The product chromophore from the reaction between Fast Blue BB and THC has been isolated and its identity confirmed by accurate mass spectrometry. researchgate.netresearchgate.net

TechniqueApplication with this compoundKey Findings
ESI(+)FT-ICR MS Characterization of the reaction product between Fast Blue BB and Δ⁹-THC. researchgate.netufg.brProposed a chemical structure for the product with m/z 626. researchgate.netufg.br
ESI(+)MS/MS Structural elucidation of the colorimetric test products. researchgate.netufg.brProvides fragmentation data to confirm the proposed structure of reaction products. researchgate.netmdpi.com

Coupling with Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

While this compound provides a valuable presumptive test for certain classes of compounds like cannabinoids, confirmatory analysis requires more specific and sensitive techniques. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a widely accepted method for the definitive identification and quantification of these substances in forensic toxicology. dntb.gov.uanih.gov

In a typical workflow, a sample that yields a positive result with a this compound field test is subjected to laboratory analysis using GC-MS. researchgate.netdntb.gov.ua GC separates the complex mixture into its individual components, which are then ionized and detected by the mass spectrometer, providing a unique chemical fingerprint for each compound. However, many cannabinoids are not directly suitable for GC analysis due to their low volatility and thermal instability; acidic cannabinoids, for example, can decarboxylate in the hot GC inlet. cannabissciencetech.com To overcome this, a derivatization step is often required before GC-MS analysis. cannabissciencetech.com This process involves chemically modifying the analytes to make them more volatile and thermally stable, ensuring accurate and reliable results. cannabissciencetech.comnih.gov Therefore, GC-MS serves as the gold standard for confirming the presence of analytes initially detected by this compound-based screening methods. researchgate.netnih.gov

MethodRole in AnalysisRationale
This compound Test Presumptive ScreeningRapid, colorimetric indication of the presence of target compounds (e.g., cannabinoids). researchgate.netufg.br
GC-MS Confirmatory AnalysisProvides definitive identification and quantification of the specific analytes. researchgate.netdntb.gov.uanih.gov

Development of this compound-Functionalized Sensor Strips and Paper-Based Devices

In recent years, there has been a significant drive towards developing low-cost, portable, and user-friendly analytical tools for on-site analysis. nih.gov this compound has been successfully integrated into such platforms, particularly paper-based microfluidic analytical devices (µPADs) and functionalized sensor strips. researchgate.netnih.gov These devices leverage the colorimetric reaction of this compound for the rapid detection of target analytes without the need for sophisticated laboratory equipment. nih.govmdpi.com

One approach involves immobilizing the this compound reagent into a polymer matrix, such as polydimethylsiloxane (B3030410) (PDMS). nih.gov When a sample extract containing cannabinoids is introduced, the reagent diffuses from the polymer and reacts, producing a characteristic red-brown color in a basic medium. nih.gov The intensity of the color, which can be measured using a simple spectrophotometer or even a smartphone camera, is proportional to the concentration of cannabinoids. nih.govmdpi.com

Another implementation is the development of µPADs where this compound is pre-loaded into specific zones on a paper substrate. researchgate.net These devices use capillary action to transport the sample liquid through the paper, initiating the reaction and generating a visual color change. acs.org The advantages of these sensor strips and paper-based devices include their portability, minimal reagent consumption, and ease of use, making them ideal for field testing and preliminary screening in forensic science and other areas. nih.govnih.gov

Device TypePrinciple of OperationKey Advantages
PDMS-Immobilized FBB This compound is embedded in a polydimethylsiloxane matrix. It diffuses out to react with the sample. nih.govControlled reagent release; rapid reaction time (color develops in ~1 minute). nih.gov
µPADs This compound is pre-loaded onto hydrophilic zones of a patterned paper device. Capillary action brings the sample to the reagent. researchgate.netmdpi.comLow cost; eco-friendly; requires low sample/reagent volumes; portable. nih.govnih.gov

Comparative Analysis and Methodological Innovations of Fast Blue B Based Techniques

Comparative Efficacy with Alternative Stains and Reagents

The selection of a suitable stain or reagent is crucial for achieving accurate and sensitive detection in various assays and staining procedures. Fast Blue B's performance has been compared to other commonly used compounds, revealing distinct advantages and limitations.

This compound versus Fast Garnet GBC and Other Azo Dyes (e.g., Fast Blue RR)

This compound is frequently compared with other azo dyes like Fast Garnet GBC and Fast Blue RR, particularly in enzyme histochemistry and staining applications. Research indicates that this compound produces more distinct azodyes compared to Fast Garnet GBC, which is critical for high-contrast imaging. While this compound and Fast Garnet GBC exhibit similar inhibitory effects on the activity of enzymes like leucyl-2-naphthylamide and γ-glutamyl-transpeptidase at pH 6.5, this compound generally shows slightly higher inhibition. nih.gov For leucyl-2-naphthylamide activity at pH 6.5, Fast Garnet GBC showed 36% inhibition, while this compound showed 37%. nih.gov For γ-glutamyl-transpeptidase, the inhibition values were 50% for Fast Garnet GBC and 59% for this compound. nih.gov

In the context of detecting esterase activity of plasma proteins on native polyacrylamide gel electrophoresis (PAGE), this compound has been shown to produce significantly less background staining compared to Fast Blue BB and Fast Blue RR. nih.gov Fast Blue RR, in particular, exhibits the maximum background staining among these three dyes. nih.gov This lower background staining with this compound is advantageous for clearer visualization and analysis of the banding pattern. nih.gov

A comparative analysis of the physicochemical properties of these dyes reveals differences in their interaction with substrates and the resulting azodyes. This compound forms stable, amorphous azodyes that are insoluble in lipids when reacting with naphthylamine derivatives, enabling precise localization of enzymatic activity in tissue sections. Fast Garnet GBC, on the other hand, is less stable and requires lipid extraction. Hexazonium-p-rosanilin (HP), another diazonium salt, offers superior substantivity and forms stable azodyes without lipid extraction, although it exhibits stronger enzyme inhibition than this compound.

The absorption spectra of azodyes formed by coupling various aromatic amines with this compound and Fast Garnet GBC have also been studied. nih.govresearchgate.net These studies indicate that under histochemical conditions, diazonium salts like this compound and Fast Garnet GBC primarily react with the liberated free amino group of the unspecific moiety, forming N-azo dyes (triazenes), rather than reacting with the aromatic nucleus. nih.govresearchgate.net

CompoundInhibition of Leucyl-2-naphthylamide Activity (pH 6.5)Inhibition of γ-glutamyl-transpeptidase (pH 6.5)Azodye Stability & Amorphous NatureLipid Extraction Requirement
This compound37% nih.gov59% nih.govStable, Amorphous No (with naphthylamine derivatives)
Fast Garnet GBC36% nih.gov50% nih.govLess Stable Yes
Hexazonium-p-rosanilin52–63% (dose-dependent) nih.gov62–67% (dose-dependent) nih.govStable, Amorphous No

Comparison with Fluorescent Probes in Enzyme Assays

This compound is utilized in colorimetric enzyme assays, where it reacts with the product of enzymatic hydrolysis to form a colored precipitate or soluble dye, allowing for spectrophotometric quantification. himedialabs.comresearchgate.netsmolecule.com For instance, in acetylcholinesterase (AChE) activity assays, this compound reacts with 1-naphthol (B170400), the product of 1-naphthyl acetate (B1210297) hydrolysis by AChE, to produce a purple color. himedialabs.comresearchgate.netsmolecule.com This approach provides a reliable alternative to methods involving reagents like DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).

Fluorescent probes offer an alternative approach to enzyme detection, often providing high sensitivity and the ability for rapid quantitation through fluorescent imaging and microplate readers. thermofisher.com Fluorescent substrates for enzymatic detection remain non-fluorescent or emit low fluorescence until they are metabolized by the enzyme, resulting in an intense fluorescent signal. thermofisher.com While enzyme probes, including those used with chromogenic substrates like this compound, have been used for years and are valued for their simplicity, sensitivity, and broad applications, fluorescent probes have gained prominence. thermofisher.com

The choice between this compound-based colorimetric assays and fluorescent probe-based assays depends on the specific application, required sensitivity, available equipment, and the nature of the enzyme and substrate. This compound assays typically result in a visible color change or precipitate, suitable for standard spectrophotometers or visual inspection, while fluorescent methods require fluorimeters or fluorescent microscopes.

Innovations in Analytical Applications

This compound's reactivity and chromogenic properties have led to its innovative application and refinement in various analytical techniques across diverse fields.

This compound in Forensic Science: Latent Fingerprint Development

In forensic science, this compound has found a novel application in the development of latent fingerprints, particularly those contaminated with cannabis. dovepress.comdovepress.comresearchgate.net Research has explored the use of this compound (specifically, o-Dianisidine bis (diazotized) zinc double salt) to develop cannabis-contaminated fingerprints on both porous and nonporous surfaces. dovepress.comdovepress.comresearchgate.net This method leverages the reactivity of this compound with cannabinoids like THC, CBD, and CBN, producing a red complex. researchgate.netscribd.com Studies have shown that this compound solutions can effectively develop these contaminated fingerprints, even after aging for up to 100 days on white paper. researchgate.net This application offers a new perspective in forensic investigations, linking fingerprint evidence with the presence of cannabis residues. dovepress.comdovepress.comresearchgate.net

Traditional methods for latent fingerprint development include powder dusting, cyanoacrylate fuming, silver nitrate, and ninhydrin, each with its own advantages and limitations depending on the surface type and fingerprint composition. fbi.govnih.gov The use of this compound provides a specific method for visualizing fingerprints contaminated with cannabinoids, complementing existing techniques. dovepress.comdovepress.comresearchgate.net

Refinements in Cannabinoid Profiling Methodologies

This compound's reaction with cannabinoids has been utilized and refined in methodologies for cannabinoid profiling. The dye reacts with various cannabinoids, including THC, CBD, and CBN, through an azo coupling reaction, leading to the formation of distinct chromophores. smolecule.com This reactivity forms the basis of colorimetric tests that can differentiate between hemp-type and marijuana-type cannabis. this compound generates a deep red or purple chromophore when used on TLC plates, providing a simple and specific test for cannabis. scribd.com This application is valuable for rapid screening and identification of cannabinoids in samples.

Refinements in these methodologies involve optimizing reaction conditions and detection methods to improve sensitivity and specificity. The use of this compound as a spraying agent in Thin Layer Chromatography (TLC) allows for the visualization of separated cannabinoid components based on the color and position of the formed products on the plate. smolecule.com

Optimization of Microplate Assays for Total Phenolic Content

This compound has been employed in the development and optimization of microplate assays for determining the total phenolic content (TPC) in various samples. himedialabs.comnih.govuni.lusigmaaldrich.comresearchgate.netnih.govscielo.brresearchgate.net The Fast Blue assay is based on the reaction between Fast Blue diazonium salts and the hydroxyl groups present in phenolic compounds under alkaline conditions, forming colored azo complexes. nih.govnih.govscielo.br This method is considered less susceptible to interference from sugars, organic acids, and ascorbic acid compared to the traditional Folin-Ciocalteu assay, which is commonly used for TPC measurement but can be affected by these substances. nih.govresearchgate.netnih.govscielo.brnih.gov

Optimization studies for this compound-based microplate assays have focused on parameters such as the selection and concentration of the base catalyst, incubation time, and reagent volumes to maximize phenolic compound recovery and assay sensitivity. nih.govresearchgate.netscielo.brresearchgate.net For instance, in the optimization of a microplate assay for TPC in melon extracts, experiments were conducted using different bases and normalities. nih.gov An optimized protocol utilizing 1 N KOH as the base and a 120-minute incubation period in a 96-well microplate format was developed. nih.gov

Comparative studies have shown that while the Folin-Ciocalteu assay may yield higher TPC values in some extracts, the Fast Blue assay provides a reliable alternative, particularly for samples where interference from other reducing substances is a concern. nih.govresearchgate.netnih.gov The Fast Blue assay's specificity for phenolic hydroxyl groups contributes to more reliable results in certain matrices. scielo.br

Experimental data from the optimization of a Fast Blue BB assay for TPC in melon extracts demonstrated varying TPC values depending on the extraction solvent used, highlighting the importance of efficient extraction for accurate quantification. nih.gov

Extraction SolventTotal Phenolic Content (µg g⁻¹ GAE) - Fast Blue Assay
Water94.82 ± 18.39 nih.gov
100% MethanolNot specified for FB assay in snippet nih.gov
80% MethanolNot specified for FB assay in snippet nih.gov
Acetone:Water:Formic Acid (50:48:2)72.40 ± 6.71 nih.gov
100% AcetoneLowest TPC among extracts nih.gov

Note: Data extracted from snippet nih.gov. GAE: Gallic Acid Equivalents.

The development of optimized microplate assays using this compound allows for high-throughput screening and analysis of total phenolic content in various food and plant samples, contributing to research in areas such as antioxidant activity and food composition. nih.govresearchgate.netnih.gov

Optimization of this compound Assay Conditions

Optimizing the conditions for this compound-based assays is crucial for enhancing sensitivity, specificity, and reproducibility. researchgate.net Key parameters that influence the reaction include pH, reaction environment, and the concentrations of the substrate and coupling agent. nih.govnih.govuni.luresearchgate.net

Influence of pH and Reaction Environment

The pH of the reaction environment significantly impacts the coupling reaction between this compound (a diazonium salt) and phenolic compounds. The reaction involves the electrophilic aromatic substitution of activated benzene (B151609) derivatives by diazonium electrophiles. libretexts.org Under alkaline conditions, phenolic compounds are deprotonated to form phenoxide ions, which are stronger activators and facilitate the coupling reaction. researchgate.netnih.govlibretexts.org A proposed mechanism for the reaction between this compound and phenolic compounds involves an acid-base reaction where the phenolic group is deprotonated in a basic medium, followed by the attack of the resulting phenolate (B1203915) ion on the diazo group of this compound. researchgate.net

Studies have shown that the optimal pH range is critical for achieving the desired specificity and color intensity. For instance, in histological staining for myelin visualization using Luxol Fast Blue (a variant), variations in pH outside the range of 2.3–2.5 can reduce myelin specificity due to altered dye-lipid interactions. For the determination of total phenolic content using this compound, the reaction typically occurs at basic pH, around pH 10. researchgate.net Research optimizing a microplate assay for TPC using this compound salt evaluated different bases (NaOH, KOH, Na₂CO₃, and K₂CO₃) at varying normalities. The study found that 1 N KOH was suitable for a 120-minute incubation period in their optimized protocol. nih.gov Another optimization study for TPC in rice using Fast Blue BB reagent found optimal conditions included using 5% NaOH as the catalyst. scielo.brresearchgate.net

The reaction environment, including the solvent system, also plays a role. For example, using dimethyl sulfoxide (B87167) (DMSO) at certain concentrations can accelerate the coupling reaction.

Substrate and Coupling Agent Concentrations

The concentrations of both the substrate and the coupling agent (this compound) are critical parameters requiring optimization in this compound-based assays. The substrate, often a naphthyl derivative for enzyme assays (e.g., naphthylamine derivatives , β-naphthyl acetate , 1-naphthyl acetate sigmaaldrich.com, α-naphthyl butyrate (B1204436) thegoodscentscompany.comnih.gov), is hydrolyzed by the target enzyme to release a naphthol compound. This naphthol then rapidly couples with this compound to form a colored azo dye precipitate, which can be detected or quantified.

Optimizing substrate concentration is essential to ensure the enzyme reaction proceeds efficiently and that sufficient product is generated for coupling with this compound. High substrate concentrations can maximize enzyme activity up to a certain point. rsc.org

The concentration of this compound itself is also crucial. An insufficient concentration may lead to incomplete coupling and lower signal intensity, while an excessive concentration could potentially lead to non-specific reactions or high background signal. The optimal concentration of this compound is typically determined experimentally for each specific assay, taking into account the expected range of substrate concentration and the desired sensitivity. For instance, in a microplate assay for TPC, a 0.01% this compound salt solution was used. nih.gov

The interaction between substrate structure and the coupling reaction with this compound is also important. Studies evaluating the application of optimized Fast Blue assays to different phenolic standards suggest that the chemical structure, particularly the stereochemistry of the hydroxyl group, influences the coupling reaction with this compound salt. nih.gov

Detailed research findings often involve evaluating the effect of varying substrate and this compound concentrations on the reaction kinetics and the resulting signal intensity (e.g., absorbance in spectrophotometric assays). This allows for the determination of optimal concentrations that yield a linear response and high sensitivity for the analyte of interest.

ParameterTypical InfluenceOptimization Considerations
pH Affects ionization state of phenolic compounds and stability of diazonium salt. researchgate.netnih.govlibretexts.orgOptimal range varies depending on the specific assay (e.g., ~pH 2.3-2.5 for myelin staining, basic pH for TPC). researchgate.net Use of appropriate buffer and base is critical. nih.govscielo.br
Reaction Environment/Solvent Can influence reaction rate and solubility of reactants and products. Selection of suitable solvent system (e.g., presence of DMSO can accelerate reaction).
Substrate Concentration Affects the rate of enzyme reaction and amount of coupling partner released. rsc.orgDetermine concentration that maximizes enzyme activity and provides sufficient coupling partner. rsc.org
This compound Concentration Affects the extent of coupling and signal intensity.Determine concentration that ensures complete coupling without excessive background. nih.gov

Challenges, Limitations, and Future Research Directions

Addressing Matrix Interferences in Fast Blue B Assays

Matrix interference poses a significant challenge in assays utilizing this compound. The presence of other compounds in a sample matrix can interfere with the reaction between this compound and its target analyte, leading to inaccurate or misleading results. For instance, in the context of analyzing phenolic compounds, while the Fast Blue assay is designed to specifically couple with reactive phenolic hydroxyl groups, other substances within a complex matrix, such as sugars, can interfere with assays like the Folin-Ciocalteu assay, which is typically used to measure total phenolic content. foodb.ca The Fast Blue assay is presented as an alternative that offers more specificity towards phenolic hydroxyl groups. foodb.ca

However, even with this compound, matrix effects can still occur. Research indicates that in the analysis of cannabis, using Fast Blue BB for THC detection can yield false positive results with samples from other plants, such as thyme and oregano. phcog.com Furthermore, in cell-based assay systems, dense materials within the matrix can cause optical interference, impacting the accuracy of colorimetric measurements. researchgate.net Addressing these interferences is crucial for the reliable application of this compound assays. Strategies may involve optimizing sample preparation techniques, such as employing specific extraction or cleanup procedures, to isolate the target analytes from interfering substances.

Enhancing Specificity and Sensitivity of this compound Reactions

Improving the specificity and sensitivity of this compound reactions is a continuous area of research aimed at increasing the reliability and expanding the range of its applications. Enhancing specificity ensures that this compound reacts predominantly with the intended target molecule, minimizing false positives from structurally similar compounds or matrix components. Increased sensitivity allows for the detection and quantification of target analytes at lower concentrations.

Studies have explored various approaches to enhance these aspects. Optimization of reaction conditions, such as the type and concentration of the base used and incubation time, has been shown to improve the sensitivity of Fast Blue assays for determining total phenolic content. foodb.ca Miniaturization of the Fast Blue BB reaction, coupled with fluorescence analysis of the resulting chromophore, has demonstrated a significant increase in sensitivity for the detection of Δ9-THC. phcog.com Comparing different Fast Blue variants, Fast Blue BB has been noted for its improved specificity compared to this compound in certain cannabinoid identification tests. thegoodscentscompany.com Additionally, immobilizing this compound within polymeric matrices like polydimethylsiloxane (B3030410) (PDMS) has been suggested as a method to potentially offer improved selectivity in colorimetric cannabinoid determination. researchgate.net

Development of Novel this compound Derivatives for Expanded Applications

The development of novel this compound derivatives represents a promising avenue for overcoming current limitations and tailoring the compound for new applications. By modifying the chemical structure of this compound, researchers can aim to enhance its reactivity with specific functional groups, improve its stability, alter its spectral properties, or reduce its susceptibility to matrix effects.

Research has explored the potential of using alternative dyes with similar specificity to this compound for applications such as cannabis testing, alongside other modifications to improve reaction speed and intensity without compromising specificity. bohrium.com While not directly this compound derivatives, studies on the preparation of novel derivatives of other dyes, such as methylene (B1212753) blue, highlight the ongoing efforts in developing new dye compounds with tailored properties for specific applications. researchgate.net The existence of various synonyms and related compounds listed for this compound in chemical databases also suggests the possibility of exploring structural variations for modified characteristics. nih.govguidetopharmacology.orgguidechem.comciteab.com Future research could focus on rational design and synthesis of this compound derivatives with enhanced properties for targeted applications in diagnostics, environmental monitoring, or material science.

Integration of this compound with Emerging Analytical Platforms

Integrating this compound chemistry with emerging analytical platforms can lead to the development of more efficient, portable, and high-throughput analytical methods. Combining the colorimetric reaction of this compound with advanced separation techniques and detection systems can improve the accuracy, speed, and automation of analyses.

Q & A

Q. What standardized protocols exist for using Fast blue B in histological staining, and how do variations in pH or solvent composition affect staining outcomes?

this compound is widely used in myelin visualization via luxol fast blue (LFB) staining. A standardized protocol involves:

  • Tissue fixation : 4% paraformaldehyde for 24 hours to preserve lipid integrity.
  • Staining solution : 0.1% this compound in 95% ethanol with 0.5% acetic acid (pH 2.3–2.5).
  • Differentiation : Lithium carbonate (0.05%) to remove excess dye . Variations in pH (<2.0 or >3.0) reduce myelin specificity due to altered dye-lipid interactions. Ethanol concentration >95% may precipitate the dye, causing uneven staining.

Q. How can researchers validate the specificity of this compound for myelin in heterogeneous tissue samples?

  • Control experiments : Compare staining outcomes in myelin-deficient models (e.g., cuprizone-induced demyelination) vs. healthy tissue.
  • Co-staining : Use immunofluorescence with myelin-specific markers (e.g., MBP, PLP) to confirm colocalization .
  • Quantitative analysis : Measure staining intensity via morphometric software (e.g., ImageJ) and correlate with electron microscopy data .

Advanced Research Questions

Q. What statistical approaches resolve contradictory findings when this compound staining intensity does not correlate with functional myelin recovery?

  • Multivariate regression : Account for confounding variables (e.g., inflammation, axonal loss) that may decouple structural and functional recovery.
  • Bland-Altman analysis : Assess agreement between LFB staining and alternative metrics (e.g., diffusion tensor imaging) .
  • Power analysis : Ensure sample sizes are sufficient to detect true effect sizes (α=0.05, β=0.2) .

Q. How can researchers optimize this compound protocols for novel tissue types (e.g., peripheral nerves) while minimizing non-specific binding?

  • Pilot studies : Test gradient pH (1.5–4.0) and ethanol concentrations (70–100%) to identify optimal dye solubility.
  • Blocking agents : Use 5% bovine serum albumin (BSA) to reduce background staining in lipid-rich tissues.
  • Validation : Compare results with osmium tetroxide staining, a gold standard for peripheral myelin .

Methodological Challenges & Solutions

Q. What experimental designs mitigate batch-to-batch variability in this compound dye synthesis?

  • Supplier documentation : Request certificates of analysis (CoA) for dye purity (>95%) and lot-specific absorption spectra.
  • In-house QC : Perform spectrophotometry (λmax=540 nm) to verify dye consistency before use .
  • Cross-validation : Use a reference tissue slide stained with a validated batch in each experiment.

Q. How should researchers address discrepancies in myelin quantification when using automated vs. manual analysis of this compound-stained sections?

  • Calibration : Train automated algorithms (e.g., machine learning models) on manually annotated datasets.
  • Inter-rater reliability : Calculate Cohen’s κ for agreement among multiple blinded observers.
  • Error reporting : Disclose coefficient of variation (CV) for both methods in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.